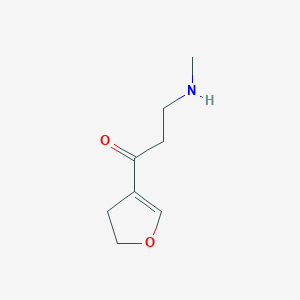
1-(4,5-Dihydrofuran-3-yl)-3-(methylamino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydrofuran-3-yl)-3-(methylamino)propan-1-one is an organic compound that features a dihydrofuran ring and a methylamino group attached to a propanone backbone. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydrofuran-3-yl)-3-(methylamino)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of a dihydrofuran derivative with a methylamine and a propanone precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors might also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydrofuran-3-yl)-3-(methylamino)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydrofuran-3-yl)-3-(methylamino)propan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dihydrofuran-3-yl)-3-(ethylamino)propan-1-one: Similar structure with an ethylamino group instead of a methylamino group.
1-(4,5-Dihydrofuran-3-yl)-3-(dimethylamino)propan-1-one: Contains a dimethylamino group.
1-(4,5-Dihydrofuran-3-yl)-3-(hydroxyamino)propan-1-one: Features a hydroxyamino group.
Uniqueness
1-(4,5-Dihydrofuran-3-yl)-3-(methylamino)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(2,3-dihydrofuran-4-yl)-3-(methylamino)propan-1-one |
InChI |
InChI=1S/C8H13NO2/c1-9-4-2-8(10)7-3-5-11-6-7/h6,9H,2-5H2,1H3 |
InChI Key |
LAZIGONIPJVJMF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)C1=COCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



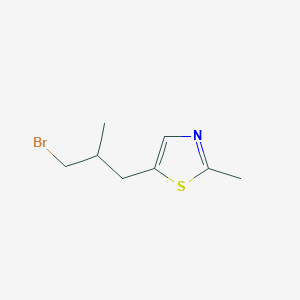
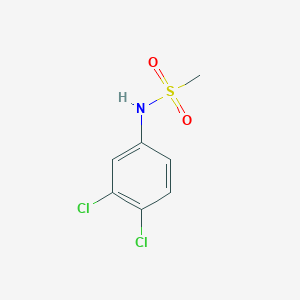
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)


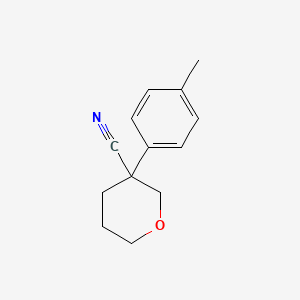


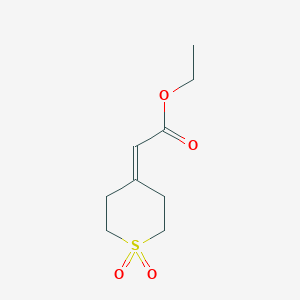

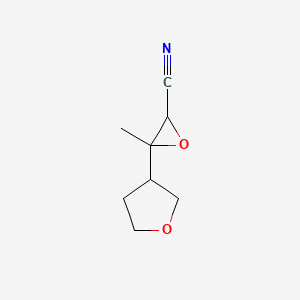

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13206514.png)
